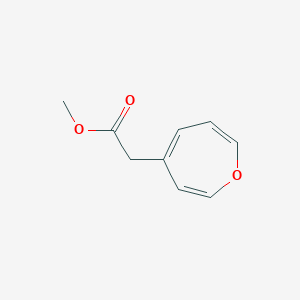

Methyl (oxepin-4-yl)acetate

Descripción

Methyl (oxepin-4-yl)acetate is a methyl ester derivative featuring a seven-membered oxepin ring fused to an acetate group. Such rings are less common than five- or six-membered analogs (e.g., furans or pyrans), leading to distinct electronic and steric properties.

Propiedades

Número CAS |

832111-28-1 |

|---|---|

Fórmula molecular |

C9H10O3 |

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

methyl 2-(oxepin-4-yl)acetate |

InChI |

InChI=1S/C9H10O3/c1-11-9(10)7-8-3-2-5-12-6-4-8/h2-6H,7H2,1H3 |

Clave InChI |

WVPQJHVRHNFIQB-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC1=CC=COC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (oxepin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation reaction. This reaction involves the treatment of 2-(aryloxymethyl)benzoquinoline-3-carboxylic acids with Eaton’s reagent, leading to the formation of the oxepin ring .

Industrial Production Methods

Industrial production of Methyl (oxepin-4-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (oxepin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.

Reduction: Reduction reactions can convert the oxepin ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxepin ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxepin-4-carboxylic acid, while reduction can produce tetrahydrooxepin derivatives.

Aplicaciones Científicas De Investigación

Methyl (oxepin-4-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of Methyl (oxepin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act on central benzodiazepine receptors, modulating the action of γ-aminobutyric acid (GABA) on neuronal chloride ion flux. This modulation can result in sedative and anxiolytic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

a) Methyl Linoleate and Methyl Oleate

- Structure : Unsaturated fatty acid methyl esters (18-carbon chains with double bonds).

- Properties: Higher volatility and lower melting points compared to saturated analogs due to unsaturation. Retention times in gas chromatography (GC) are ~37.98–38.44 min for methyl linoleate and oleate .

- Applications : Used in biodiesel production and lipid research. Contrastingly, Methyl (oxepin-4-yl)acetate’s oxepin ring may confer rigidity, influencing its stability in catalytic or biological systems.

b) 8-O-Acetylshanzhiside Methyl Ester

- Structure : A cyclopentane-fused pyran system with acetyl and methyl ester groups.

- Properties : Solid (powder form) due to hydrogen bonding from hydroxyl groups. Used as a reference standard in pharmacological and cosmetic research .

c) Methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate

- Structure : Cyclopentene ring with hydroxyl and methyl ester groups.

d) Methyl-4-methoxyacetoacetate

Physical and Analytical Data Comparison

*Inferred properties based on structural analogs.

Reactivity and Stability

- Oxepin Ring Stability : Seven-membered rings like oxepin exhibit less angle strain than cyclopentane derivatives but may undergo ring-opening reactions under acidic or oxidative conditions. This contrasts with cyclopentene-based esters (e.g., ), where ring strain enhances reactivity .

- Ester Hydrolysis : Methyl esters generally hydrolyze under basic conditions. However, steric hindrance from the oxepin ring in Methyl (oxepin-4-yl)acetate could slow hydrolysis compared to linear esters like methyl stearate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.